molecular formula C20H17N3O4 B2524071 N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899954-53-1

N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2524071
CAS No.: 899954-53-1
M. Wt: 363.373
InChI Key: HXSXIMDZYVPIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole core linked to a carboxamide group. The amide nitrogen is substituted with a phenyl ring bearing a 6-ethoxypyridazin-3-yl moiety. This structural motif combines aromatic and heterocyclic elements, which are common in pharmacologically active compounds.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-2-25-19-9-7-16(22-23-19)13-4-3-5-15(10-13)21-20(24)14-6-8-17-18(11-14)27-12-26-17/h3-11H,2,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSXIMDZYVPIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc)

    • Structure : Features a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.
    • Activity : Demonstrated potent α-amylase inhibition (IC₅₀ = 8.2 µM) and significant hypoglycemic effects in streptozotocin-induced diabetic mice, reducing blood glucose by 52% at 50 mg/kg .
    • Comparison : The 6-ethoxypyridazine group in the target compound may enhance solubility or alter binding kinetics compared to the electron-withdrawing -CF₃ group.
  • N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) Structure: Methoxy (-OCH₃) groups at the 3- and 4-positions of the phenyl ring.

Heterocyclic Modifications

  • 6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC)

    • Structure : Bromine at the 6-position of benzodioxole and a naphthyl N-substituent.
    • Activity : Acts as a human STING agonist, inducing interferon-β secretion (EC₅₀ = 3.7 µM) .
    • Comparison : The ethoxypyridazine-phenyl group in the target compound may reduce steric hindrance compared to BNBC’s naphthyl group, possibly improving target engagement.
  • N-(3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide Structure: Pyridazinone ring (6-oxo) linked via a propyl chain. Activity: No biological data provided; the oxo group may influence redox properties . Comparison: The ethoxy group in the target compound could enhance electron-donating effects compared to the pyridazinone’s ketone.

Functional Group Impact on Pharmacokinetics and Efficacy

Amide N-Substituents

  • [131I]I-BA52 (N-(4-((2-diethylaminoethylcarbamoyl)-2-iodo-5-methoxyphenyl)benzo[1,3]dioxole-5-carboxamide) Structure: Iodinated aromatic ring with a diethylaminoethylcarbamoyl group. Activity: Used in targeted radionuclide therapy for melanoma, achieving partial remission in 60% of patients at 4.3 GBq .
  • N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807) Structure: Branched alkyl chain (heptan-4-yl) as the N-substituent. Activity: Umami receptor agonist, effective at 0.1% of monosodium glutamate concentrations . Comparison: The aromatic N-substituent in the target compound likely shifts activity from flavor enhancement to therapeutic applications.

Structure-Activity Relationship (SAR) Trends

Compound Key Substituents Biological Activity Potency (IC₅₀/EC₅₀) Reference
Target Compound 6-Ethoxypyridazin-3-yl phenyl Unknown (Theoretical) N/A N/A
IIc 3-CF₃ phenyl α-Amylase inhibition 8.2 µM
BNBC 6-Br, naphthyl STING agonism 3.7 µM
S807 Heptan-4-yl Umami receptor activation 0.1% MSG equivalent
[131I]I-BA52 Iodo, diethylaminoethylcarbamoyl Melanoma targeting Clinical remission

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -Br) enhance enzyme inhibition or receptor binding.
  • Heterocyclic substituents (e.g., pyridazine) may improve solubility and target specificity.
  • N-substituent bulkiness (e.g., naphthyl vs. heptyl) dictates applications, ranging from therapeutics to flavor science.

Biological Activity

N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological activity, and related research findings concerning this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the benzo[d][1,3]dioxole core followed by the introduction of the pyridazine moiety. Specific methodologies may vary, but general approaches include:

  • Formation of the Dioxole Ring : Utilizing appropriate precursors to construct the dioxole framework.
  • Pyridazine Substitution : Introducing the ethoxypyridazine group through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds containing dioxole structures often exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains.

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusExcellent625 - 1250
Staphylococcus epidermidisSignificant625 - 1250
Enterococcus faecalisModerate625
Pseudomonas aeruginosaHigh625
Escherichia coliNone>2000

The Minimum Inhibitory Concentration (MIC) values suggest that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis while showing limited activity against Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, this compound demonstrates antifungal activity, particularly against Candida albicans. The results indicate that most derivatives exhibit significant antifungal effects, with some achieving MIC values comparable to established antifungal agents.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Interference with Nucleic Acid Synthesis : Some derivatives may inhibit DNA or RNA synthesis in microbial cells.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds within the dioxole class. For instance, a study published in Pharmaceutical Research highlighted the enhanced activity of dioxole derivatives against resistant bacterial strains when modified with specific substituents .

Another research effort examined a series of 1,3-dioxolanes and found that structural variations significantly impacted their biological efficacy, suggesting that fine-tuning these compounds could lead to improved therapeutic agents .

Q & A

Q. Optimization Strategies :

  • Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require lower temperatures to avoid side products .
  • Real-time monitoring : Use TLC and HPLC to track intermediate formation and adjust reaction times .

How is the compound characterized structurally, and what analytical techniques are essential?

Basic Research Question
Structural confirmation requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons, ethoxy group (-OCH₂CH₃), and amide linkage (e.g., δ ~8.5 ppm for CONH) .
  • Mass Spectrometry : HRMS (High-Resolution MS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 407.1245) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in dioxole) .
  • X-ray Crystallography : For crystalline derivatives, resolve bond lengths and dihedral angles to confirm spatial arrangement .

What in vitro and in vivo models are appropriate for initial biological screening of this compound?

Basic Research Question

  • In Vitro :
    • Anticancer : MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
    • Antimicrobial : Broth microdilution to determine MIC values against S. aureus and E. coli .
    • Enzyme Inhibition : Fluorescence-based assays for COX-2 or α-amylase activity .
  • In Vivo :
    • STZ-induced diabetic mice : Evaluate hypoglycemic effects via blood glucose monitoring .
    • Xenograft models : Tumor volume reduction studies in immunocompromised mice .

How can researchers resolve contradictions between in vitro and in vivo biological activity data?

Advanced Research Question
Discrepancies often arise from pharmacokinetic factors or assay specificity:

  • Bioavailability : Measure plasma concentration via LC-MS to assess absorption (e.g., low oral bioavailability may explain weak in vivo efficacy despite high in vitro potency) .
  • Metabolite Analysis : Identify active/inactive metabolites using hepatic microsome incubations .
  • Assay Conditions : Replicate in vivo redox conditions (e.g., hypoxia) during in vitro testing to improve predictive accuracy .

What computational methods are employed to predict binding affinities and guide SAR studies?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like EGFR or COX-2. Key residues (e.g., Lys745 in EGFR) may form hydrogen bonds with the amide group .
  • MD Simulations : Assess binding stability over 100 ns trajectories; analyze RMSD fluctuations to identify critical binding motifs .
  • QSAR Models : Corrogate substituent effects (e.g., ethoxy vs. methoxy on pyridazine) with logP and polar surface area to optimize bioavailability .

How do substituent modifications influence the compound’s biological activity?

Advanced Research Question
A comparative analysis of analogs reveals:

Substituent (Position)Effect on ActivityExample Reference
Ethoxy (Pyridazine) Enhances metabolic stability vs. methoxy derivatives
Fluoro (Phenyl) Increases COX-2 selectivity (IC₅₀: 0.12 μM vs. 0.45 μM for non-fluorinated)
Thiophene (Pyridazine) Improves antibacterial activity (MIC: 2 μg/mL vs. 8 μg/mL for phenyl)

What strategies are recommended for pharmacological evaluation in disease models?

Advanced Research Question

  • Dose Optimization : Conduct pharmacokinetic studies (Cₘₐₓ, t₁/₂) in rodents to establish therapeutic windows .
  • Toxicity Screening : Assess hepatorenal function (ALT, creatinine) and hematological parameters in repeated-dose studies .
  • Mechanistic Studies : Use RNA-seq or phosphoproteomics to identify downstream pathways (e.g., apoptosis markers in treated cancer cells) .

How can researchers address solubility challenges during formulation?

Advanced Research Question

  • Co-solvents : Test PEG-400 or cyclodextrins to enhance aqueous solubility (>2 mg/mL required for IV administration) .
  • Salt Formation : Synthesize hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.